molecular formula C18H17N3O2 B2613945 N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide CAS No. 878424-95-4

N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide

Cat. No. B2613945
CAS RN: 878424-95-4
M. Wt: 307.353
InChI Key: GJPZDGGDOQHTOR-UHFFFAOYSA-N
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Description

“N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide” is a chemical compound that has garnered significant interest in the scientific community. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes .


Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific molecular structure of “N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide” is not explicitly mentioned in the available literature.


Chemical Reactions Analysis

Quinoxaline and its derivatives participate in various chemical reactions. For instance, Korner and Hinsberg first discovered the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds to give the product as quinoxaline . Specific chemical reactions involving “N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide” are not detailed in the available literature.

Scientific Research Applications

Synthesis and Bioactivities

The compound is a type of 3,4-Dihydroquinoxalin-2-ones, which have been the focus of recent advances in synthesis and bioactivities . The synthetic approaches include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .

Therapeutic Properties

These compounds are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities . This makes them valuable for pharmaceutical research and drug development.

Chemical Versatility

The heterocyclic scaffold of these compounds is chemically versatile since multiple diversification strategies can be employed to produce a broad range of substitution patterns . This allows for the creation of a wide variety of derivatives with potentially different properties and applications.

Novel Functionalized Derivatives

The compound can be used to prepare novel functionalized alkyl (Z)-2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate, uracil, and thiocyanatomaleate derivatives . These derivatives have been prepared from substituted dihydroquinoxalines, benzylaminomaleates, and 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione in the presence of N-thiocyanatosuccinimide intermediate .

Synthesis of Sulfur-Containing Compounds

The compound can be used in the synthesis of sulfur-containing compounds of pyridinium ylide and S-aryl carbamimidothioate derivatives . This is particularly useful in the development of new sulfur-containing compounds, which have a broad spectrum of biological activities.

Direct Csp3–H Alkylation

The compound can be used in organophotoredox-catalyzed direct Csp3–H alkylation of 3,4-dihydroquinoxalin-2-ones employing N-(acyloxy)pthalimides . This provides corresponding products in good yields and demonstrates the compound’s utility in photoinduced alkylation .

Future Directions

Quinoxaline and its derivatives have shown potential in various fields of medicine and pharmacy . This paves the way for further development of drug discovery in the wide spectrum of its biological importance . The future directions for “N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide” specifically are not detailed in the available literature.

properties

IUPAC Name

2-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11(2)17(22)20-13-8-4-3-7-12(13)16-18(23)21-15-10-6-5-9-14(15)19-16/h3-11H,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPZDGGDOQHTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203233
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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